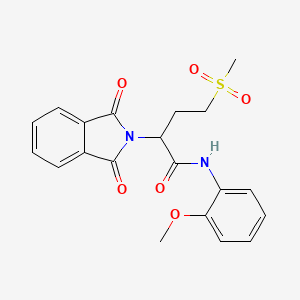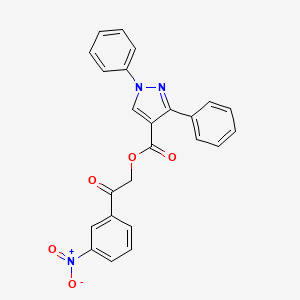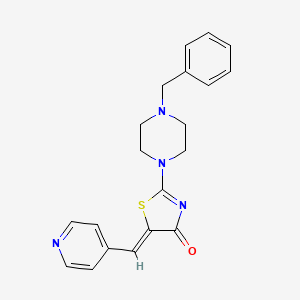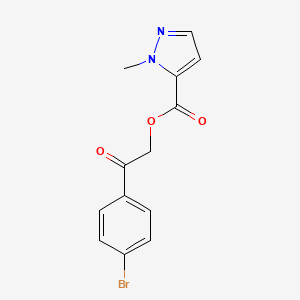
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and various substituted phenyl compounds. The reaction conditions may involve:
Condensation Reactions: Combining isoindoline derivatives with substituted phenyl compounds under acidic or basic conditions.
Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Forming the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl and methylsulfonyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, isoindoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline structures.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
Methoxyphenyl Compounds: Compounds with methoxy groups on phenyl rings.
Uniqueness
The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C20H20N2O6S/c1-28-17-10-6-5-9-15(17)21-18(23)16(11-12-29(2,26)27)22-19(24)13-7-3-4-8-14(13)20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
URQOWYRXQNMXLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)

![N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878658.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
![3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10878665.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone](/img/structure/B10878670.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)


